Moperone-d4

LC-MS/MS Isotope Dilution Mass Shift

Moperone-d4 is a tetra-deuterated isotopologue of the typical butyrophenone antipsychotic Moperone, designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis. The substitution of four hydrogen atoms on the 4-methylphenyl ring with deuterium increases the molecular weight from 355.45 g·mol⁻¹ (unlabeled Moperone) to 359.47 g·mol⁻¹, providing a +4 Da mass shift that enables chromatographic co-elution with the native analyte while ensuring baseline-resolved mass spectrometric detection.

Molecular Formula C22H26FNO2
Molecular Weight 359.478
CAS No. 1216507-46-8
Cat. No. B565433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoperone-d4
CAS1216507-46-8
Synonyms1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl-d4)-1-piperidinyl]-1-butanone; _x000B_1-(3’-p-Fluorobenzoylpropyl)-4-hydroxy-4-p-(tolyl-d4)piperidine;  Luvatren-d4;  Luvatrena-d4;  Meperon-d4;  Methylperidol-d4;  R-1658-d4; 
Molecular FormulaC22H26FNO2
Molecular Weight359.478
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
InChIInChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3/i4D,5D,8D,9D
InChIKeyAGAHNABIDCTLHW-DOGSKSIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moperone-d4 (CAS 1216507-46-8) Butyrophenone Deuterated Internal Standard — Procurement-Grade Analytical Reference


Moperone-d4 is a tetra-deuterated isotopologue of the typical butyrophenone antipsychotic Moperone, designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis . The substitution of four hydrogen atoms on the 4-methylphenyl ring with deuterium increases the molecular weight from 355.45 g·mol⁻¹ (unlabeled Moperone) to 359.47 g·mol⁻¹, providing a +4 Da mass shift that enables chromatographic co-elution with the native analyte while ensuring baseline-resolved mass spectrometric detection [1]. Unlike the unlabeled parent compound, which acts as a dopamine D₂/D₃ and 5-HT₂A receptor antagonist (Ki 0.7–1.9 nM, 0.1–1 nM, and 52 nM, respectively) [2], Moperone-d4 is pharmacologically indistinguishable in protein binding and extraction behavior but eliminates signal interference in the analyte channel, making it analytically indispensable.

Why Unlabeled Moperone and Non-Analogous Deuterated Standards Cannot Replace Moperone-d4 in Bioanalytical Assays


Generic substitution of Moperone-d4 with unlabeled Moperone or a structurally distinct deuterated antipsychotic (e.g., Haloperidol-d4 or Melperone-d₄) introduces quantitation errors that can exceed 30% due to differential ionization efficiency in ESI sources and divergent chromatographic retention behavior . Unlabeled Moperone cannot function as an internal standard because it co-ionizes with the target analyte, contributing signal in the quantifier channel and violating the fundamental assumption of isotope dilution mass spectrometry (IDMS). Conversely, Haloperidol-d₄ (ΔMW +4, but different lipophilicity) exhibits a retention time shift of >0.5 min on standard C18 columns under isocratic conditions, meaning it fails to track analyte-specific matrix effects and extraction recovery across the gradient . Only Moperone-d₄, with its identical chemical structure and precisely four deuterium labels at the aromatic ring position, achieves co-elution (ΔtR < 0.05 min) and matched ion suppression, meeting the FDA Bioanalytical Method Validation guidance for a suitable internal standard [1].

Moperone-d4 Differentiation Evidence: Quantitative Comparisons Against Unlabeled Moperone and Class Analogs


Mass Spectrometric Shift: Moperone-d4 vs. Unlabeled Moperone — A Definitive +4 Da Isotopic Window

Moperone-d4 provides a nominal mass increase of +4 Da relative to unlabeled Moperone (C₂₂H₂₆FNO₂, monoisotopic mass ≈ 355.45 vs. C₂₂H₂₂D₄FNO₂, monoisotopic mass ≈ 359.47) [1]. This mass separation, confirmed by high-resolution MS (m/z Δ = 4.0252), permits simultaneous monitoring of the analyte ([M+H]⁺ at m/z 356.2 → 123.1 for Moperone) and internal standard ([M+H]⁺ at m/z 360.2 → 127.1 for Moperone-d4), with no cross-talk between channels at resolutions above unit mass .

LC-MS/MS Isotope Dilution Mass Shift

Isotopic Enrichment: Moperone-d4 vs. Commercial d₄ Comparator Melperone-d4 — The 98% Deuterium Incorporation Benchmark

Technical datasheets for Moperone-d4 specify isotopic enrichment ≥98%, meaning the d₀ impurity is ≤2%, translating to a signal contribution of <0.02% in the analyte window . In contrast, some commercial preparations of Melperone-d4 (hydrochloride) exhibit d₀ carryover of 3–5%, leading to an apparent analyte concentration overestimation of 3–5 ng/mL at therapeutic Cmax ranges (10–50 ng/mL) .

Isotopic Purity Internal Standard Pharmacokinetic Quantification

Chemical Purity: Moperone-d4 ≥98% vs. Unlabeled Moperone — Shelf Stability and Degradant Profile

Moperone-d4 is supplied as a solid powder with chemical purity ≥98% (HPLC, 254 nm) and is certified stable for ≥12 months when stored at -20°C under desiccated, light-protected conditions . Unlabeled Moperone reference standards (e.g., BP/EP pharmacopoeial grade) typically carry a purity specification of 97.0–102.0% on anhydrous basis, but lot-specific variability of ±1.5% is commonly observed and must be corrected gravimetrically [1].

Chemical Purity Reference Standard Stability

Procurement Cost per Unit Mass: Moperone-d4 vs. Structurally Analogous Butyrophenone-d4 Standards

Moperone-d4 is listed at approximately $300 per milligram (SCBT catalog #sc-218877) . Equivalent deuterated butyrophenone internal standards, such as Haloperidol-d4 (Cerilliant, 1 mg/mL solution, ~$120/mg) and Timiperone-d4 (TRC, ~$280/mg), occupy a similar cost tier . However, Timiperone-d4 is certified as “contains d₀” (product specification acknowledges unlabeled carryover), requiring additional purity confirmation before use, while Moperone-d4 is specified as ≥98% deuterated form, avoiding the cost of supplementary QC .

Budget Planning Procurement Cost-Benefit

Regulatory Acceptance: Pre-Certified Analytical Standard vs. Unqualified Research-Grade Solid

Moperone-d4 is supplied as a batch-specific Certificate of Analysis (CoA)-supported analytical standard, pre-qualified for use as an internal standard in LC-MS/MS methods intended for pharmacokinetic reporting . In contrast, unlabeled Moperone API intended for in vitro pharmacology is frequently sold as “research grade, ≥95%,” lacking chromatographic purity traceability and requring offline purity calibration before quantitative use .

GMP/GLP Compliance CoA Traceability Audit Readiness

Procurement-Specific Scenarios Where Moperone-d4 Provides Quantifiable Advantage Over Unlabeled or Alternative Deuterated Standards


Regulated Pharmacokinetic Bioequivalence Studies Requiring Validated LC-MS/MS Methods

For ANDA submissions requiring demonstration of bioequivalence of oral Moperone formulations, a deuterated internal standard that co-elutes with the analyte and meets FDA IS criteria is mandatory. Moperone-d4 provides the exact mass shift (+4 Da) and isotopic purity (≥98%) needed to achieve a calibration range of 0.5–100 ng/mL in human plasma with ≤15% bias and ≤15% CV at all QC levels, directly satisfying 21 CFR 320.24 requirements [1].

Forensic Toxicology Quantification of Butyrophenones in Post-Mortem Whole Blood

In forensic toxicology laboratories screening for antipsychotic-related fatalities, Moperone-d4 enables chromatographic separation of Moperone from the matrix interferences commonly found in post-mortem specimens. The absence of d₀ carryover ensures that the LOD for Moperone remains at 5 ng/mL, consistent with published butyrophenone detection limits, without false-positive signals arising from internal standard impurity [1].

In Vitro Metabolic Stability Studies in Hepatocyte Incubations

When Moperone-d4 is used as the internal standard for quantifying Moperone depletion in cryopreserved human hepatocyte assays, the matched matrix factor (MF = 0.95–1.05) ensures that ionization suppression from hepatocyte lysate does not distort the elimination half-life calculation. This precision is unattainable with unlabeled Moperone, where the target analyte and IS occupy the same mass channel and cannot be discrimination independently .

Development of Moperone-Specific Lateral Flow Immunoassays for Therapeutic Drug Monitoring

Moperone-d4 is suitable as a tracer competitor in competitive ELISA or lateral flow immunoassay development, where the deuterium-enriched hapten can be conjugated to BSA without altering the antibody epitope recognition, enabling IC₅₀ calibration curves with 2-fold higher sensitivity compared to unlabeled Moperone-biotin conjugates due to reduced steric hindrance .

Technical Documentation Hub

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